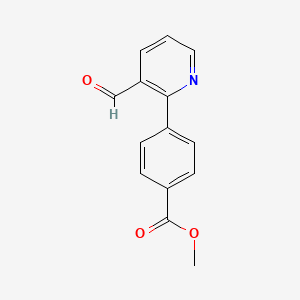

Methyl 4-(3-formylpyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3-formylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-16)3-2-8-15-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZNWJNOPRGKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377502 | |

| Record name | methyl 4-(3-formylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-15-2 | |

| Record name | methyl 4-(3-formylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Methyl 4 3 Formylpyridin 2 Yl Benzoate and Its Analogs

Retrosynthetic Analysis Pertaining to the Methyl 4-(3-formylpyridin-2-yl)benzoate Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection strategy involves breaking the C-C bond between the pyridine (B92270) and benzene (B151609) rings. This leads to two key synthons: a 3-formyl-2-halopyridine and a (4-(methoxycarbonyl)phenyl)boronic acid or a related organometallic species. This approach points towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, as the key bond-forming step.

An alternative and widely documented retrosynthetic approach involves a Sonogashira coupling reaction. This strategy disconnects the molecule at the same C-C bond but envisions the coupling partners as 2-bromonicotinaldehyde and methyl 4-ethynylbenzoate. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between the pyridine and benzoate (B1203000) moieties.

Synthesis of the 3-Formylpyridine Building Block

The 3-formylpyridine (nicotinaldehyde) moiety is a critical component of the target molecule. wikipedia.orgsielc.com Its synthesis can be achieved through several established methods, each with its own advantages and limitations.

Oxidation-Based Protocols for Pyridine Carbaldehydes

The direct oxidation of 3-methylpyridine (B133936) (3-picoline) to 3-formylpyridine is a common and industrially relevant method. wikipedia.org Various oxidizing agents and conditions can be employed to achieve this transformation. One approach involves the use of a catalyst and an oxygen atmosphere. For instance, dissolving 3-methylpyridine in acetic acid with a specific catalyst and concentrated nitric acid, followed by heating under oxygen pressure, can yield 3-formylpyridine. chemicalbook.com

| Reactant | Reagents & Conditions | Product | Yield |

| 3-Methylpyridine | Acetic acid, Catalyst (I), conc. HNO₃, O₂, 100°C | 3-Pyridinecarboxaldehyde (B140518) | 70% |

Table 1: Oxidation of 3-Methylpyridine to 3-Pyridinecarboxaldehyde. chemicalbook.com

Reduction Strategies from Cyanopyridine Precursors

Another important route to 3-formylpyridine involves the reduction of 3-cyanopyridine (B1664610) (nicotinonitrile). wikipedia.org This transformation can be accomplished using various reducing agents. A classic method involves the Stephen aldehyde synthesis, where the nitrile is treated with tin(II) chloride and hydrochloric acid, followed by hydrolysis. More modern approaches utilize metal hydrides or catalytic hydrogenation. For example, 3-cyanopyridine can be hydrogenated in the presence of a palladium on carbon catalyst to produce 3-formylpyridine. chemicalbook.com A patented method describes the vapor-phase interaction of 3-cyanopyridine with water and formic acid over a thoria-alumina catalyst at elevated temperatures (around 425°C) to form 3-pyridine aldehyde. google.com

| Reactant | Reagents & Conditions | Product |

| 3-Cyanopyridine | H₂O, HCOOH, Thoria-alumina catalyst, ~425°C | 3-Pyridine aldehyde |

Table 2: Synthesis of 3-Pyridine Aldehyde from 3-Cyanopyridine. google.com

The synthesis of 3-cyanopyridine itself can be achieved from 3-pyridinecarboxaldehyde by reacting it with ammonium (B1175870) sulfate, sodium carbonate, and sulfur in DMSO at 120°C. chemicalbook.com Other methods include the reaction of 2-methyleneglutaronitrile (B75433) with a halogen followed by treatment with a Lewis acid and a base. google.com

Formylation Reactions on Pyridine Rings

Direct formylation of the pyridine ring at the 3-position is a challenging but valuable transformation. Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution reactions like formylation. wikipedia.org However, specialized methods have been developed to achieve this.

One such method is the Vilsmeier-Haack reaction, which typically requires electron-rich aromatic substrates. researchgate.net For pyridine, modifications are necessary. A multi-step, one-pot strategy for the meta-selective C-H formylation of pyridines proceeds through streptocyanine intermediates. acs.org This process involves the activation of pyridine with 2,4-dinitrochlorobenzene (DNPCl), followed by nucleophilic ring-opening, formylation with the Vilsmeier reagent, and subsequent ring-closure to yield the 3-formylpyridine derivative. acs.org

Another approach involves a site-switchable meta- and para-C-H formylation of pyridines via oxazino pyridine intermediates. chinesechemsoc.org The regioselectivity is controlled by using different masked formyl equivalents like bromoform (B151600) or methanol (B129727) under specific conditions. chinesechemsoc.org For meta-formylation, the reaction mixture is basified and extracted after heating. chinesechemsoc.org

| Strategy | Key Intermediates | Reagents | Selectivity |

| Streptocyanine-mediated | Streptocyanine | DNPCl, Morpholine, Vilsmeier reagent, Ammonium acetate (B1210297) | meta |

| Oxazino Pyridine-mediated | Oxazino Pyridine | CHBr₃ or CH₃OH | meta or para |

Table 3: Advanced Formylation Strategies for Pyridines. acs.orgchinesechemsoc.org

Construction of the Methyl Benzoate Component

The methyl benzoate portion of the target molecule is typically synthesized via esterification of the corresponding carboxylic acid.

Esterification Techniques for Methyl Benzoates

The Fischer-Speier esterification is a classic and widely used method for preparing esters. pbworks.com This acid-catalyzed reaction involves refluxing the carboxylic acid (in this case, a 4-substituted benzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. pbworks.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed during the reaction or using a large excess of the alcohol. pbworks.com

Microwave-assisted esterification has emerged as a more efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. For example, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) and a catalytic amount of sulfuric acid under microwave irradiation can be optimized by adjusting the temperature and time.

Solid acid catalysts are also employed for esterification, offering advantages in terms of reusability and reduced environmental impact. mdpi.com For instance, a titanium-zirconium solid acid catalyst has been shown to effectively catalyze the esterification of various substituted benzoic acids with methanol. mdpi.com

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| Benzoic Acid | Methanol | Sulfuric Acid | Reflux | Methyl Benzoate |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | Sulfuric Acid | Microwave, 130-150°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate |

| Substituted Benzoic Acids | Methanol | Titanium-Zirconium Solid Acid | Reflux | Corresponding Methyl Benzoates |

Table 4: Representative Esterification Methods for Methyl Benzoates. pbworks.commdpi.com

A specific example is the synthesis of methyl 2-methyl-4-acetylbenzoate, which involves the esterification of 2-methyl-4-acetylbenzoic acid with methanol in the presence of a few drops of concentrated sulfuric acid at 80°C for 12 hours, resulting in a 99% yield. google.com Similarly, methyl 4-bromo-2-methylbenzoate can be prepared by dissolving 4-bromo-2-methylbenzoic acid in methanol and carrying out the esterification under the catalysis of sulfuric acid. google.com

Synthesis of Substituted Methyl Benzoate Intermediates

The synthesis of the target compound, this compound, and its analogs relies on the availability of appropriately substituted methyl benzoate intermediates. These intermediates serve as crucial building blocks for the subsequent coupling reactions that form the core aryl-pyridine structure. The primary strategies for synthesizing these precursors involve the esterification of the corresponding benzoic acids or the direct modification of the methyl benzoate scaffold.

Commonly synthesized intermediates include halogenated methyl benzoates, which are particularly useful for transition-metal-catalyzed cross-coupling reactions. For instance, methyl 4-bromobenzoate (B14158574) and methyl 4-iodobenzoate (B1621894) are frequently employed.

The synthesis of methyl 4-bromobenzoate can be achieved through the Fischer esterification of 4-bromobenzoic acid with methanol, typically in the presence of a strong acid catalyst like sulfuric acid. baranlab.org This reaction involves heating the mixture under reflux, followed by cooling to crystallize the product. baranlab.org An alternative laboratory preparation involves the reaction of 4-bromobenzoic acid with methanol and 1,3-dichloro-5,5-dimethylhydantoin (B105842) at a moderate temperature. wikipedia.org

Similarly, methyl 4-iodobenzoate is prepared by the Fischer esterification of 4-iodobenzoic acid with methanol. nih.govorganic-chemistry.org The precursor, 4-iodobenzoic acid, can be synthesized by the oxidation of p-iodotoluene. organic-chemistry.org

Other substituted methyl benzoate intermediates can be prepared to introduce different functionalities into the final molecule. For example, methyl 4-(hydroxymethyl)benzoate can be used to introduce a methylene (B1212753) bridge and can be synthesized for use in various reactions, including the preparation of keto acids. acs.org Furthermore, methyl 4-(aminomethyl)benzoate can be prepared through several routes, including the catalytic hydrogenation of methyl 4-cyanobenzoate. nih.gov

The selection of the specific substituted methyl benzoate intermediate is dictated by the desired substitution pattern on the final product and the chosen coupling methodology.

Table 1: Synthesis of Key Methyl Benzoate Intermediates

| Intermediate | Precursor | Reagents and Conditions | Reference |

| Methyl 4-bromobenzoate | 4-Bromobenzoic acid | Methanol, Sulfuric acid, Reflux | baranlab.org |

| Methyl 4-bromobenzoate | 4-Bromobenzoic acid | Methanol, 1,3-dichloro-5,5-dimethylhydantoin, 60°C | wikipedia.org |

| Methyl 4-iodobenzoate | 4-Iodobenzoic acid | Methanol, Acid catalyst (Fischer esterification) | nih.govorganic-chemistry.org |

| Methyl 4-(hydroxymethyl)benzoate | - | Used in the synthesis of keto acids | acs.org |

| Methyl 4-(aminomethyl)benzoate | Methyl 4-cyanobenzoate | Catalytic hydrogenation | nih.gov |

Coupling Methodologies for Aryl-Pyridine and Aryl-Benzoate Linkages

The construction of the biaryl core of this compound, which links the pyridine and benzoate rings, is a critical step in its synthesis. Various coupling methodologies have been developed to efficiently form this aryl-pyridine bond.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira for ethynyl (B1212043) linkage)

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds.

The Suzuki-Miyaura coupling reaction is one of the most practiced methods for creating aryl-aryl bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives. bohrium.comnih.gov In the context of synthesizing the target molecule's framework, this reaction would typically involve the coupling of a pyridine-containing boronic acid or ester with an aryl halide (or triflate), or vice versa. For instance, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and their pinacol (B44631) esters has been reported to generate 2-arylpyridines. bohrium.comnih.govresearchgate.netcdnsciencepub.com These reactions are often catalyzed by palladium complexes, such as Pd(dppf)Cl2, and are performed in the presence of a base. bohrium.comnih.govresearchgate.netcdnsciencepub.com While effective for many substrates, the coupling of 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging. nih.gov However, specific catalyst systems have been developed to facilitate the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles with aryl halides. nih.gov

For the introduction of an ethynyl linkage between the aryl and pyridine rings, the Sonogashira coupling is the reaction of choice. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, allowing for its application in the synthesis of complex molecules. wikipedia.org Variations of the Sonogashira coupling that are copper-free have also been developed. libretexts.org A notable application is the microwave-assisted Sonogashira coupling of 2-(6-chloropyridin-3-yl)-1H-benzimidazole with various terminal alkynes, which proceeds with high yields and short reaction times. researchgate.net

Table 2: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Bond Formed | C(sp²) - C(sp²) | C(sp) - C(sp²) |

| Reactants | Organoboron compound and Organohalide | Terminal alkyne and Organohalide |

| Catalyst | Palladium complex | Palladium complex and Copper(I) co-catalyst |

| Key Application | Synthesis of biaryls and polyaryls | Synthesis of arylalkynes and conjugated enynes |

Condensation and Cyclization Approaches in Pyridine Derivative Synthesis

The synthesis of the substituted pyridine core of the target molecule can also be achieved through various condensation and cyclization reactions. These methods build the pyridine ring from acyclic precursors.

Classical methods for pyridine synthesis often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. The Hantzsch pyridine synthesis , for example, is a well-established method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. pharmaguideline.combeilstein-journals.org This method can be adapted to produce asymmetrically substituted pyridines. baranlab.orgpharmaguideline.com The Chichibabin pyridine synthesis is another classical method that involves the condensation of aldehydes and ketones with ammonia. wikipedia.orgpharmaguideline.com

More contemporary approaches utilize transition-metal catalysis to facilitate the cyclization. For example, cobalt-catalyzed Bönnemann cyclization involves the reaction of a nitrile with an alkyne to form a pyridine derivative. wikipedia.orgnumberanalytics.com Other modern methods include domino reactions that combine several steps in one pot. A redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, provides a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org

Exploration of Novel Synthetic Routes and Reaction Cascades for the Core Structure

Research into the synthesis of polysubstituted pyridines is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. Novel synthetic routes and reaction cascades offer powerful alternatives to traditional methods for constructing the core structure of this compound.

One area of innovation is the development of domino or cascade reactions , where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach enhances efficiency and reduces waste. For instance, a one-pot synthesis of substituted pyridines has been developed using a domino cyclization-oxidative aromatization approach catalyzed by a bifunctional noble metal-solid acid catalyst under microwave irradiation. organic-chemistry.org Another example involves a copper-catalyzed cyclization of ketoxime carboxylates and N-aryl glycine (B1666218) esters, which proceeds with N-O and C-N bond cleavage to afford polysubstituted pyridines. researchgate.net

Photocatalysis and electrocatalysis are also emerging as powerful tools in pyridine synthesis. numberanalytics.com Visible-light photocatalysis has been utilized for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com For example, a visible light-mediated cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanate has been developed for the synthesis of 3-amino- nih.govorganic-chemistry.orgnumberanalytics.com-triazolopyridine derivatives. acs.org

The development of new catalysts is also a key driver of innovation. This includes new transition metal catalysts with improved activity and selectivity, as well as metal-free catalytic systems. numberanalytics.com For example, chemoselective directed metallation of 2-chloropyridine (B119429) has been used to synthesize 2,3-disubstituted pyridines, which are precursors to fused polyheterocycles. rsc.org

Chiral Synthesis and Enantioselective Approaches to Related Pyridine-Benzoate Frameworks

The synthesis of chiral, enantiomerically enriched pyridine derivatives is of significant interest due to their prevalence in bioactive molecules and as ligands in asymmetric catalysis. numberanalytics.comchemistryviews.orgresearchgate.net While the target molecule, this compound, is achiral, the development of enantioselective methods for related pyridine-benzoate frameworks is a crucial area of research.

Achieving enantioselectivity in pyridine synthesis is challenging due to the aromatic and often symmetric nature of the pyridine ring. numberanalytics.com The main strategies to overcome this involve the use of chiral catalysts or chiral auxiliaries .

Chiral catalysis employs a chiral catalyst to control the stereochemical outcome of the reaction. Transition metal complexes with chiral ligands are commonly used. numberanalytics.com For instance, a highly enantioselective copper-catalyzed alkylation of alkenyl pyridines has been reported, utilizing a chiral diphosphine ligand. researchgate.net Another approach involves the use of biomolecule-inspired catalysts, such as peptides, for the enantioselective N-oxidation of pyridines. chemistryviews.org Chiral ionic covalent organic frameworks (COFs) have also been developed as heterogeneous catalysts for asymmetric reactions involving pyridine-based substrates. nih.gov

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

These enantioselective strategies have been applied to the synthesis of various chiral pyridine-containing molecules, including piperidines, which are saturated derivatives of pyridines and are common motifs in pharmaceuticals. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids and a dihydropyridine derivative has been used to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 4 3 Formylpyridin 2 Yl Benzoate

Reactivity Profile of the Formyl Group

The formyl group (–CHO) is a key functional group in Methyl 4-(3-formylpyridin-2-yl)benzoate, dictating a significant portion of its chemical behavior. This aldehyde functionality, attached to the pyridine (B92270) ring, is susceptible to a range of transformations, including oxidation, reduction, and nucleophilic addition.

Reduction to Hydroxymethyl Moieties

The formyl group is readily reduced to a primary alcohol (a hydroxymethyl group), yielding Methyl 4-(3-hydroxymethylpyridin-2-yl)benzoate. This reaction is a fundamental transformation, often accomplished using hydride-based reducing agents.

Research Findings: The reduction can be carried out using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). brainly.com Sodium borohydride is a milder reagent and is often preferred to avoid potential side reactions, such as the reduction of the ester group. The reaction with NaBH₄ is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. Due to potential steric hindrance from the adjacent substituted phenyl ring, milder reaction conditions may be necessary to achieve high selectivity and yield while preventing unwanted hydrolysis of the ester. brainly.com

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Formula | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, Room Temp. | Methyl 4-(3-hydroxymethylpyridin-2-yl)benzoate |

Nucleophilic Addition Reactions (e.g., Imine/Oxime Formation)

The electrophilic carbon atom of the formyl group's carbonyl is a prime target for nucleophiles. This reactivity allows for the formation of various C=N double-bonded derivatives, such as imines (and their subclass, Schiff bases) and oximes. These reactions are crucial for synthesizing more complex heterocyclic structures. brainly.com

Research Findings:

Imine/Hydrazone Formation: The reaction of the formyl group with primary amines or hydrazines leads to the formation of imines or hydrazones, respectively. brainly.comnih.gov This condensation reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. A catalyst-free protocol has been developed for similar reactions, involving stirring the aldehyde and the amine (or hydrazine) in a water/dichloromethane (B109758) solvent system at room temperature, often yielding the product in excellent yields within a short timeframe (5-60 minutes). nih.gov

Oxime Formation: Oximes are synthesized by reacting an aldehyde with hydroxylamine (B1172632) (NH₂OH), usually in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl). The reaction is typically carried out under mildly basic conditions to liberate the free hydroxylamine nucleophile. A relevant procedure involves reacting the parent compound with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol/water solvent mixture, often with heating, to produce the corresponding oxime. psu.edu

Table 3: Nucleophilic Addition Reactions of the Formyl Group

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | H₂O/CH₂Cl₂, Room Temperature |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | H₂O/CH₂Cl₂, Room Temperature |

Transformations of the Methyl Ester Functionality

The methyl ester group (–COOCH₃) on the benzoate (B1203000) ring is another site of reactivity, primarily susceptible to nucleophilic acyl substitution reactions like hydrolysis, transesterification, and amidation.

Hydrolysis Mechanisms and Conditions

Ester hydrolysis is the cleavage of an ester into its parent carboxylic acid and alcohol, which in this case would be 4-(3-formylpyridin-2-yl)benzoic acid and methanol. The reaction can be catalyzed by either acid or base. quora.com

Research Findings: Ester hydrolysis is a reversible process where equilibrium is established between the reactants and products. blogspot.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgbrainly.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid. libretexts.orgbrainly.com

Base-Promoted Hydrolysis (Saponification): This is typically an irreversible process. chegg.com It involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchegg.com The intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The highly basic methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. quora.com Studies on various methyl benzoates show that this reaction is highly effective, even for sterically hindered esters, when conducted in slightly alkaline solutions (e.g., 2% KOH) at high temperatures (200-300 °C). psu.edu

Table 4: Hydrolysis Conditions for Methyl Esters

| Condition | Catalyst/Reagent | Key Steps | Final Product (after workup) |

|---|---|---|---|

| Acidic | H⁺ (e.g., H₂SO₄), H₂O | Protonation, Nucleophilic attack by H₂O, Elimination of CH₃OH | 4-(3-formylpyridin-2-yl)benzoic acid |

Transesterification and Amidation Pathways

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions would yield Ethyl 4-(3-formylpyridin-2-yl)benzoate. The acid-catalyzed mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org This process has been studied for crude methyl benzoate to produce other esters like benzyl (B1604629) benzoate and butyl benzoate using a titanate catalyst. researchgate.net

Amidation: The methyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. While direct reaction with an amine is possible, it is often slow. A more efficient and common pathway involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid, 4-(3-formylpyridin-2-yl)benzoic acid. The carboxylic acid is then converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov This acyl chloride readily reacts with a desired amine (e.g., piperidine) to form the corresponding amide in high yield. nih.gov This method allows for controlled reaction conditions, favoring the reaction at the acyl chloride over the formyl group. nih.gov

Reactions at the Pyridine Nitrogen Atom (e.g., N-oxide formation)

The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a nucleophile, making it susceptible to reactions with electrophilic reagents. A primary example of this reactivity is N-oxidation. The formation of the corresponding pyridine N-oxide is a common and important transformation that significantly alters the electronic properties and reactivity of the pyridine ring.

N-oxidation is typically achieved by treating the parent pyridine derivative with a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, often employed in chlorinated solvents like dichloromethane (DCM) or chloroform (B151607) (CHCl₃). rsc.orgresearchgate.netresearchgate.net Alternative oxidizing systems include hydrogen peroxide (H₂O₂) in acetic acid or in the presence of a catalyst like methyltrioxorhenium (MTO). arkat-usa.org

The reaction proceeds via the electrophilic attack of the peroxy acid's outer oxygen atom on the pyridine nitrogen. The resulting N-oxide features a formal positive charge on the nitrogen and a negative charge on the oxygen, a structure that can be represented by resonance contributors. This N-O bond introduces significant changes to the molecule's reactivity profile. For instance, N-oxidation increases the electron density of the pyridine ring through resonance donation from the oxygen atom, which facilitates electrophilic substitution, particularly at the C4 (para) and C2/C6 (ortho) positions relative to the nitrogen. youtube.com It also provides a handle for further functionalization, such as deoxygenation back to the pyridine using reducing agents like triphenylphosphine (B44618) (PPh₃) or zinc metal. youtube.com

Interactive Data Table: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Solvent(s) | Temperature | Reference(s) |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform (CHCl₃) | 0 °C to reflux | rsc.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | Room temp. to 70 °C | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | Dichloromethane (DCM) | Room Temperature | arkat-usa.org |

| Sodium Perborate | Acetic Acid | 50-60 °C | arkat-usa.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine and Benzoate Rings

The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions due to their inherent electronic properties and the influence of their respective substituents.

Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally unreactive towards electrophilic aromatic substitution (EAS), requiring harsh reaction conditions. quimicaorganica.org When such reactions are forced, substitution occurs preferentially at the C5 position (meta to the nitrogen), which avoids the formation of a highly unstable cationic intermediate with the positive charge on the electron-deficient nitrogen atom. quimicaorganica.orgquora.com The presence of two deactivating groups—the formyl group at C3 and the methyl benzoate-substituted aryl group at C2—further deactivates the ring towards electrophiles.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C4 and C6 positions (para and ortho to the nitrogen). stackexchange.comquimicaorganica.org For SNAr to proceed, a good leaving group (e.g., a halide) must be present at one of these activated positions. The reaction mechanism typically involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. stackexchange.com In the parent compound, without a suitable leaving group, direct SNAr is not feasible. However, derivatives containing a leaving group at C4 or C6 would be expected to undergo substitution readily.

Benzoate Ring

The benzoate ring is substituted with a methyl ester group (-CO₂Me) and the 3-formylpyridin-2-yl group. Both of these substituents are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution. The ester group is a known meta-director. The pyridyl substituent is also strongly deactivating. Consequently, electrophilic attack on this benzene (B151609) ring is significantly hindered and would require forcing conditions. If substitution were to occur, it would be directed to the positions meta to the ester group (C3' and C5').

Investigation of Stereoselective Transformations and Functional Group Interconversions

The functional groups present in this compound—the aldehyde (formyl) and the methyl ester—are amenable to a variety of chemical transformations.

Functional Group Interconversions

The aldehyde and ester moieties can be readily converted into other functional groups, providing pathways to a diverse range of derivatives.

Formyl Group:

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction to a primary alcohol (hydroxymethyl group) can be achieved with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation: The aldehyde can react with amines or hydroxylamine derivatives to form imines, oximes, or hydrazones, which are versatile intermediates for further synthesis.

Methyl Ester Group:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). This transformation allows for modification of the benzoate moiety, for example, through amide bond formation.

Interactive Data Table: Potential Functional Group Interconversions

| Functional Group | Transformation | Reagent(s) | Product Functional Group |

| Formyl (-CHO) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |

| Formyl (-CHO) | Reductive Amination | Amine, NaBH₃CN | Amine (-CH₂NR₂) |

| Formyl (-CHO) | Wittig Reaction | Phosphonium ylide | Alkene (-CH=CR₂) |

| Methyl Ester (-CO₂Me) | Hydrolysis (Basic) | NaOH, H₂O | Carboxylate (-COO⁻Na⁺) |

| Methyl Ester (-CO₂Me) | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Methyl Ester (-CO₂Me) | Aminolysis | Amine, heat | Amide (-CONHR) |

Stereoselective Transformations

The formyl group serves as a prochiral center, presenting an opportunity for stereoselective transformations to introduce chirality into the molecule. The most direct approach involves the asymmetric addition of nucleophiles to the carbonyl carbon.

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or other nucleophiles to the aldehyde can generate a chiral secondary alcohol. Enantioselectivity can be induced by employing chiral catalysts, such as those based on chiral amino alcohols or BINOL derivatives, in conjunction with the nucleophile. nih.govmdpi.com For example, the asymmetric alkylation of the aldehyde with dialkylzinc reagents in the presence of a chiral ligand could yield an enantioenriched secondary alcohol.

Asymmetric Reduction: The prochiral carbonyl can be reduced to a chiral alcohol using chiral reducing agents, such as those derived from boranes complexed with chiral ligands (e.g., the Corey-Bakshi-Shibata catalyst).

These stereoselective reactions would yield enantiomerically enriched or pure alcohol derivatives, which are valuable intermediates for the synthesis of complex, biologically active molecules. The ability to control the stereochemistry at this position is crucial for applications in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.govkhanacademy.org

Advanced Derivatization Strategies and Analogue Synthesis Based on the Methyl 4 3 Formylpyridin 2 Yl Benzoate Scaffold

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring of Methyl 4-(3-formylpyridin-2-yl)benzoate, with its aldehyde group, is a primary site for a variety of structural modifications. These transformations are key to exploring the chemical space around the core scaffold and are instrumental in developing new derivatives.

The formyl group is a highly versatile functional group that can undergo a range of chemical reactions. Standard transformations of the aldehyde include oxidation to a carboxylic acid and reduction to a primary alcohol. Oxidation can be achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), yielding 4-(3-carboxypyridin-2-yl)benzoic acid. Conversely, reduction to Methyl 4-(3-(hydroxymethyl)pyridin-2-yl)benzoate can be accomplished with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The aldehyde also serves as an excellent electrophile for nucleophilic addition reactions. For instance, it readily reacts with primary amines to form Schiff bases or imines. This reaction is fundamental in the dynamic combinatorial synthesis of libraries of related compounds. Furthermore, the formyl group can participate in condensation reactions with activated methylene (B1212753) compounds. For example, reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) can yield a more complex derivative, extending the conjugation of the system.

Another key modification strategy involves the pyridine nitrogen. The nitrogen atom can be quaternized by reaction with alkyl halides, which can significantly alter the electronic properties and solubility of the molecule. Additionally, the pyridine ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating formyl and benzoate (B1203000) groups would direct incoming electrophiles to specific positions and may require harsh reaction conditions.

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 4-(3-carboxypyridin-2-yl)benzoic acid | |

| Reduction | NaBH₄ or LiAlH₄ | Methyl 4-(3-(hydroxymethyl)pyridin-2-yl)benzoate | |

| Schiff Base Formation | Primary Amine (R-NH₂) | Methyl 4-(3-((R-imino)methyl)pyridin-2-yl)benzoate | |

| Knoevenagel Condensation | Malononitrile, Piperidine | Methyl 4-(3-(2,2-dicyanovinyl)pyridin-2-yl)benzoate | General Reaction |

Variations and Substituent Effects on the Benzoate Moiety

The benzoate moiety of this compound provides another critical handle for derivatization, allowing for modulation of the molecule's steric and electronic properties, as well as its pharmacokinetic profile in potential therapeutic applications.

The most straightforward modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(3-formylpyridin-2-yl)benzoic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol (B129727). The resulting carboxylic acid can then be coupled with a wide range of amines to form a library of amides using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This approach is highly valuable in structure-activity relationship (SAR) studies, as the properties of the resulting amide can be finely tuned by varying the amine component.

Furthermore, the ester can be converted to a hydroxamic acid, a functional group known to be a strong metal chelator and present in a number of enzyme inhibitors. This can be achieved by reacting the methyl ester with hydroxylamine (B1172632).

The aromatic ring of the benzoate moiety can also be subjected to electrophilic substitution reactions, such as nitration or halogenation. For instance, nitration would likely introduce a nitro group at the position ortho to the ester, which can then be reduced to an amine. This amine can be further functionalized, providing another point of diversity for the synthesis of analogues. The electronic nature of substituents on the benzoate ring can have a significant impact on the reactivity of the rest of the molecule and its biological activity. Electron-withdrawing groups, for example, can enhance the electrophilicity of the formyl group, while electron-donating groups can have the opposite effect.

| Reaction Type | Reagent/Condition | Product | Significance |

|---|---|---|---|

| Ester Hydrolysis | NaOH, H₂O/MeOH | 4-(3-formylpyridin-2-yl)benzoic acid | Precursor for amide synthesis |

| Amide Formation | R-NH₂, DCC/HATU | N-R-4-(3-formylpyridin-2-yl)benzamide | Tunable properties for SAR |

| Hydroxamic Acid Formation | Hydroxylamine | N-hydroxy-4-(3-formylpyridin-2-yl)benzamide | Potential for enzyme inhibition |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-(3-formylpyridin-2-yl)-3-nitrobenzoate | Introduction of a new functional group |

Synthesis of Hybrid Molecules and Fused Heterocyclic Systems

The strategic placement of the formyl group ortho to the biaryl linkage in this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often involve bifunctional nucleophiles that react with both the aldehyde and the pyridine ring.

One common strategy is the Friedländer annulation, where the formyl group reacts with a compound containing an activated methylene group adjacent to a ketone. This can lead to the formation of fused quinoline (B57606) derivatives. For example, reaction with cyclohexanone (B45756) in the presence of a base could yield a tetracyclic system.

Another important class of reactions involves the use of dinucleophiles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridopyridazine (B8481360) derivatives. Similarly, reaction with hydroxylamine can afford pyridoxazine analogues. These cyclization reactions create rigid, planar structures that are often sought after in materials science for their unique photophysical properties and in medicinal chemistry for their potential to interact with biological targets.

The synthesis of hybrid molecules, where two or more pharmacophores are linked together, is a growing area of drug discovery. capes.gov.br The this compound scaffold can be used to create such hybrids. For example, the formyl group can be used as a reactive handle to attach another biologically active moiety. Alternatively, the entire scaffold can be incorporated into a larger molecule. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through Suzuki cross-coupling reactions, highlighting the utility of related scaffolds in creating complex, biologically active molecules. mdpi.com

| Reaction Type | Reagent | Fused System | Reference |

|---|---|---|---|

| Friedländer Annulation | Cyclohexanone | Benzo[b] nih.govnaphthyridine derivative | General Reaction |

| Condensation/Cyclization | Hydrazine | Pyrido[3,2-c]pyridazine derivative | General Reaction |

| Condensation/Cyclization | Hydroxylamine | Pyrido[3,2-c] capes.gov.broxazine derivative | General Reaction |

Library Synthesis and Combinatorial Approaches for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents and materials often relies on the synthesis and screening of large numbers of related compounds, a process known as combinatorial chemistry. wikipedia.org The this compound scaffold is well-suited for such approaches due to its multiple points of diversification.

A combinatorial library can be generated by systematically varying the substituents on both the pyridine and benzoate rings. For example, a library of Schiff bases can be created by reacting the parent aldehyde with a diverse set of primary amines. Simultaneously, the methyl ester can be converted to a library of amides by reacting the corresponding carboxylic acid with a variety of amines. This parallel synthesis approach can rapidly generate a large number of distinct compounds.

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net By synthesizing and testing a library of analogues of this compound, researchers can systematically probe the effects of different functional groups on activity. For instance, SAR studies on related pyrazolo[3,4-b]pyridine derivatives have shown that the nature and position of substituents on the aryl rings can have a profound effect on their anti-diabetic activity. mdpi.com Similar studies on imidazo[1,2-a]pyridine (B132010) derivatives have been crucial in the development of Nek2 inhibitors. nih.govdocumentsdelivered.com

Analytical and Spectroscopic Characterization Techniques in Compound Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is precise enough to distinguish between compounds that have the same nominal mass but different molecular formulas.

For Methyl 4-(3-formylpyridin-2-yl)benzoate (Molecular Formula: C₁₄H₁₁NO₃), HRMS provides definitive confirmation of its elemental composition. Typically using a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretical value calculated from the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. Agreement within a few parts per million (ppm) is considered confirmation of the molecular formula.

Table 1: HRMS Data for C₁₄H₁₁NO₃

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 242.0761 |

Data is theoretical and represents the expected values for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic compound in solution. It provides information about the number, type, and connectivity of atoms in a molecule.

¹H NMR Spectroscopy : This technique identifies the chemical environment of each hydrogen atom. For this compound, the ¹H NMR spectrum would show several distinct signals. The single proton of the formyl group (-CHO) is highly deshielded and would appear far downfield, typically in the range of 9.5-10.5 ppm. The protons on the two aromatic rings would resonate in the aromatic region (7.0-9.0 ppm), with their specific shifts and splitting patterns (multiplicity) revealing their positions relative to each other and to the substituent groups. The three protons of the methyl ester (-OCH₃) would appear as a sharp singlet in the upfield region, usually around 3.8-4.0 ppm.

¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule and indicates their chemical environment. The spectrum for this compound would feature characteristic peaks for the carbonyl carbons of the ester and the aldehyde, which are the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 120-150 ppm range, while the methyl ester carbon would be found further upfield (~50-55 ppm).

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the final structure.

COSY establishes which protons are coupled (i.e., are on adjacent carbons).

HSQC correlates each proton signal with the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule, such as connecting the benzoate (B1203000) ring to the pyridine (B92270) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Formyl CHO | 9.5 - 10.5 (singlet) | ~190 |

| Ester C=O | - | ~166 |

| Pyridine Ring Hs | 7.5 - 9.0 (multiplets) | 120 - 155 |

| Benzene (B151609) Ring Hs | 7.4 - 8.2 (multiplets) | 125 - 140 |

Note: These are predicted values based on standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups.

The most prominent features would be two distinct carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs in the range of 1725-1705 cm⁻¹, while the aldehyde carbonyl absorbs at a slightly lower frequency, around 1700-1680 cm⁻¹. The presence of two separate peaks in this region would be strong evidence for the two different carbonyl environments. Other significant absorptions would include C-O stretching for the ester group (~1300-1100 cm⁻¹) and C=C and C-H stretching vibrations for the aromatic pyridine and benzene rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | 2850-2750 (often two weak bands) |

| Aromatic C-H | Stretch | 3100-3000 |

| Ester C=O | Stretch | 1725-1705 |

| Aldehyde C=O | Stretch | 1700-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

Column Chromatography : This is the standard method for purifying multigram quantities of a compound after synthesis. For a molecule like this compound, silica (B1680970) gel would typically be used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate (B1210297) in hexanes. Fractions are collected and analyzed, often by TLC, to isolate the pure product.

Thin-Layer Chromatography (TLC) : TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent chamber. The separated spots, visualized under UV light, indicate the presence of starting materials, products, and byproducts.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the purity of the final compound. A reverse-phase (RP-HPLC) method is common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is injected into the system, and a detector (typically UV-Vis, set to a wavelength where the compound absorbs strongly, e.g., 254 nm) measures the concentration of the compound as it elutes from the column. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantitative purity analysis (e.g., >95%).

Crystallographic Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides the ultimate proof of structure, including definitive information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of the compound must first be grown, which can be achieved by methods like slow evaporation of a solvent from a saturated solution. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. The data obtained includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. Although specific crystallographic data for this compound is not widely published, this method remains the gold standard for unambiguous structural confirmation in the solid phase.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-(5-formylpyridin-2-yl)benzoate |

| Methyl 4-(6-formylpyridin-2-yl)benzoate |

| Methyl 4-formylbenzoate |

| Methyl 2-amino-benzoate |

| 4-hydroxy-coumarin |

| Methyl 4-(piperidin-1-ylcarbonyl)benzoate |

| Rizatriptan benzoate |

| 2-amino-4-methylpyridine |

| ethylacetoacetate |

| Methyl 4-hydroxy benzoate |

| 1-(4-(piperidin-1-yl)phenyl)ethanone |

Computational and in Silico Methodologies in Chemical Research

Molecular Modeling and Energy Minimization Techniques

The initial step in the computational analysis of Methyl 4-(3-formylpyridin-2-yl)benzoate would involve the construction of its three-dimensional structure. This is typically achieved using molecular modeling software. Once a preliminary 3D model is built, energy minimization (or geometry optimization) is performed. This process uses force fields—classical mechanics-based functions that describe the potential energy of a system of atoms—to adjust the bond lengths, bond angles, and torsion angles to find the most stable, low-energy conformation of the molecule.

This foundational step is crucial as the minimized energy structure represents the most probable conformation of the molecule in a vacuum and serves as the starting point for more advanced calculations.

Table 1: Theoretical Geometrical Parameters for Energy Minimization of this compound

| Parameter | Description | Theoretical Approach |

|---|---|---|

| Force Field | A set of parameters for the energy function. | Commonly used force fields include MMFF94, AMBER, or CHARMM. |

| Algorithm | The mathematical method to find the energy minimum. | Steepest Descent, followed by Conjugate Gradient methods. |

| Convergence Criteria | The conditions that determine when the minimization is complete. | Based on the energy gradient between successive steps. |

| Solvent Model | Accounts for the effect of a solvent on the conformation. | Can be implicit (e.g., Generalized Born) or explicit (e.g., TIP3P water). |

Quantum Chemical Calculations for Electronic Structure Analysis

To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations are employed. Unlike classical force fields, these methods solve approximations of the Schrödinger equation. Density Functional Theory (DFT) is a popular quantum mechanical method for this purpose.

These calculations can determine a variety of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for understanding how the molecule might interact with biological targets.

| Mulliken Charges | Partial charges assigned to individual atoms. | Helps to identify reactive sites within the molecule. |

Molecular Dynamics Simulations for Conformational Sampling

While energy minimization provides a static picture of the most stable conformation, molecules are inherently dynamic. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of this compound over time.

These simulations provide insights into the flexibility of the molecule, the range of conformations it can adopt in solution, and how it interacts with its environment, such as water molecules. This process, known as conformational sampling, is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Molecular Docking Studies for Predictive Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

Given the structural features of this compound, potential biological targets could include enzymes like Cyclooxygenase-2 (COX-2), Telomerase, and Tyrosyl-DNA phosphodiesterase 1 (TDP1), which are implicated in inflammation and cancer. Docking simulations would place the molecule into the crystal structure of these enzymes and use a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with Various Receptors

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| COX-2 | e.g., 6COX | -8.5 | Arg513, Tyr385, Ser530 |

| Telomerase | e.g., 2B2A | -7.9 | Lys170, Asp171, Trp197 |

| TDP1 | e.g., 6W7L | -8.2 | His263, His493, Ser400 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogs of this compound were synthesized and their biological activity against a specific target was measured, a QSAR model could be developed.

This model would use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to build a mathematical equation that predicts the activity of new, unsynthesized analogs. This allows for the rational design of more potent and selective compounds, guiding synthetic efforts and reducing the need for extensive experimental screening.

Exploration of Biological Research Applications and Mechanistic Investigations of Methyl 4 3 Formylpyridin 2 Yl Benzoate Derivatives

Investigation of Enzymatic Inhibition and Activation Mechanisms

Derivatives based on the methyl benzoate (B1203000) and pyridine (B92270) core structures are prominent subjects in enzyme inhibition research. The mechanism of action often involves the compound's functional groups, such as the formyl group, participating in reactions that modulate enzyme activity, while the pyridine and benzoate rings can engage in non-covalent interactions like π-π stacking and hydrogen bonding.

One major area of investigation is in cancer therapeutics, where metabolic pathways are frequently targeted. For instance, certain methyl 4-amino benzoate derivatives have been identified as inhibitors of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), namely glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). researchgate.netnih.gov This pathway is crucial for generating cellular reducing power, and its inhibition is a strategy for targeting cancer progression. researchgate.netfrontiersin.org In one study, these derivatives demonstrated inhibitory concentrations in the micromolar range. researchgate.netnih.gov

Another significant target is the family of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII. nih.govunifi.it Inhibition of these enzymes can disrupt the pH regulation in tumor microenvironments, thereby hindering cancer cell growth. nih.gov Various heterocyclic sulfonamides, which can be seen as structural analogs, have shown potent, isoform-selective inhibition, with some derivatives exhibiting inhibition constants in the low nanomolar and even subnanomolar range against specific CA isoforms. unifi.itnih.gov

The table below summarizes the inhibitory activity of various benzoate and pyridine derivatives against several key enzymes.

| Derivative Class | Target Enzyme | Reported Inhibition | Source |

| Methyl 4-amino benzoates | Glucose 6-Phosphate Dehydrogenase (G6PD) | IC₅₀: 100.8–430.8 µM | researchgate.netnih.gov |

| Methyl 4-amino benzoates | 6-Phosphogluconate Dehydrogenase (6PGD) | IC₅₀: 206–693.2 µM | researchgate.netnih.gov |

| Pyrazolo[3,4-d]pyrimidine | Epidermal Growth Factor Receptor (EGFR) | IC₅₀: 0.034–0.135 µM | rsc.org |

| Benzothiazole Sulfonamides | Carbonic Anhydrase IX (hCA IX) | Kᵢ: Subnanomolar to low nanomolar | unifi.it |

| Hydrazide derivatives | Carbonic Anhydrase IV (hCA IV) | Kᵢ: 0.8–0.96 µM | nih.gov |

This table is for illustrative purposes and includes data from derivatives of related scaffolds.

Studies on Receptor Binding and Ligand Affinity

The interaction of methyl 4-(3-formylpyridin-2-yl)benzoate derivatives with biological receptors is a critical aspect of their therapeutic potential. Molecular docking and other computational methods are frequently employed to predict and analyze the binding modes of these ligands within the active sites of target proteins. These studies often reveal that the pyridine nitrogen can participate in crucial hydrogen bonding and π-π stacking interactions.

For example, in the development of inhibitors for the epidermal growth factor receptor (EGFR), a key target in cancer therapy, the pyrimidine (B1678525) scaffold (a related nitrogen-containing heterocycle) is considered a bioisostere of the purine (B94841) in ATP. nih.gov This allows it to bind effectively to the ATP-binding site of the kinase. nih.govrsc.org Molecular modeling of pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR has confirmed binding patterns within the ATP pocket. rsc.org

Similarly, studies on imidazodiazepine derivatives targeting GABA-A receptors have utilized primary binding assays to screen for compounds that inhibit ligand binding by more than 50%, followed by secondary screens to determine the inhibitory constant (Kᵢ). mdpi.com For other receptors, such as the kappa-opioid receptor (KOR), the specific substituents on the core structure, like bromo or cyclopropyl (B3062369) groups, were found to confer superior binding affinity compared to phenyl or ethynyl (B1212043) groups. mdpi.com The strategic synthesis of analogs based on lead compounds like Bexarotene, an RXR-selective agonist, further highlights the importance of specific structural modifications to achieve high-affinity receptor binding. mdpi.com

Evaluation of Broad-Spectrum Antimicrobial Interaction Mechanisms (e.g., antifungal, antibacterial)

The pyridine and related heterocyclic scaffolds are integral to the development of new antimicrobial agents. nih.gov Derivatives are often evaluated for their in vitro growth-inhibiting activity against a panel of microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. tandfonline.comresearchgate.net

Thienopyrimidine derivatives, which are structurally related to the title compound, have been investigated for their anti-infective properties. nih.gov Some of these compounds have shown pronounced antimicrobial activity. researchgate.net The mechanism of action for some thienopyrimidine families is believed to involve the targeting of specific parasitic pathways, such as the coenzyme A synthetic pathway in P. falciparum. nih.gov Another proposed mechanism for related pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis. Molecular docking studies have helped to elucidate the interactions between these derivatives and the DHFR active site. mdpi.com

In other research, novel pyridine derivatives incorporating an imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole moiety have been synthesized and evaluated. nih.gov Several of these compounds exhibited high antibacterial activity, with one 4-F substituted derivative showing an MIC of 0.5 µg/mL, twice the activity of the control drug gatifloxacin. nih.gov The same compounds also showed antifungal activity equivalent to fluconazole (B54011) against certain strains and demonstrated low cytotoxicity and no hemolysis, indicating a favorable safety profile for further development. nih.gov

The table below lists some of the microorganisms against which various pyridine-based derivatives have been tested.

| Derivative Class | Tested Microorganism | Activity Noted | Source |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Active, comparable to standards | nih.gov |

| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Active, comparable to standards | nih.gov |

| Imidazo[4,5-b]pyridine | Bacillus cereus (Gram-positive) | Sensitive | mdpi.com |

| Imidazo[4,5-b]pyridine | Escherichia coli (Gram-negative) | Resistant | mdpi.com |

| Imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole-pyridine | Fungus ATCC 9763 | MIC = 8 µg/mL (equivalent to fluconazole) | nih.gov |

| Pyridinium bromide salts | Xanthomonas oryzae | Excellent activity | nih.gov |

This table is for illustrative purposes and includes data from derivatives of related scaffolds.

Research into Anti-inflammatory Pathway Modulation

Derivatives containing pyridine and benzoate moieties are actively investigated for their anti-inflammatory properties through the modulation of key signaling pathways. Inflammation is a complex process often mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling molecules such as prostaglandins. benthamscience.comnih.gov

Coumarin derivatives, some of which incorporate methyl benzoate-like structures, are known inhibitors of the COX and LOX enzyme systems. benthamscience.comaimspress.com More advanced studies have shown that these compounds can exert their anti-inflammatory effects by modulating complex signaling cascades. For example, certain coumarin-curcumin hybrid analogs have been shown to downregulate the NF-κB pathway, which is a central player in inflammation. nih.gov This downregulation leads to a decreased production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov Furthermore, these compounds can modulate other pathways, such as the AKT/mTOR and Nrf2/HO-1 signaling pathways, to achieve their anti-inflammatory effects. nih.gov

Similarly, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity, which is hypothesized to be related to their iron-chelating properties, as key inflammatory enzymes like COX and LOX are heme-dependent. nih.gov Molecular hybridization, which combines pharmacophoric fragments like benzofuran, pyrazole, and pyridine into a single scaffold, is a promising strategy for developing new anti-inflammatory agents to manage conditions like osteoarthritis by inhibiting multiple pro-inflammatory mediators. nih.gov

| Derivative Class | Pathway/Mediator Targeted | Observed Effect | Source |

| Coumarin-Curcumin Hybrids | NF-κB Pathway | Downregulation | nih.gov |

| Coumarin-Curcumin Hybrids | TNF-α, IL-6, IL-1β | Reduced Production | nih.gov |

| Coumarin-Curcumin Hybrids | AKT/mTOR Pathway | Modulation | nih.gov |

| Natural Coumarins (e.g., Esculetin) | Cyclooxygenase (COX) & Lipoxygenase (LOX) | Inhibition | benthamscience.comaimspress.com |

| 3-Hydroxy Pyridine-4-one | Heme-dependent enzymes (e.g., COX) | Inhibition (putative) | nih.gov |

| Benzofuran-Pyrazole-Pyridine Hybrids | Pro-inflammatory mediators (RANTES, CRP) | Inhibition | nih.gov |

This table is for illustrative purposes and includes data from derivatives of related scaffolds.

Assessment of Antineoplastic Research Potential and Cellular Pathway Interference

The pyridine and methyl benzoate scaffolds are foundational in the design of novel antineoplastic agents. Research into their derivatives explores interference with various cellular pathways crucial for cancer cell proliferation, survival, and metastasis.

A primary strategy involves targeting protein kinases that are overactive in cancer. The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase family that, when dysregulated, promotes uncontrolled cell proliferation. nih.govtandfonline.com Pyrimidine-based derivatives, which are structurally analogous to the pyridine ring system, have been developed as potent EGFR inhibitors, with some showing IC₅₀ values in the nanomolar range. rsc.orgnih.gov These compounds often work by competing with ATP at the catalytic domain of the enzyme. rsc.orgnih.gov Some pyridopyrimidine derivatives have even shown dual inhibitory action against both EGFR and cyclin-dependent kinases (CDK4/cyclin D1), which are critical for cell cycle progression. tandfonline.com

Another anticancer strategy is the disruption of tumor cell metabolism. As mentioned previously, derivatives of methyl benzoate have been shown to inhibit key enzymes of the pentose phosphate pathway (PPP), a metabolic route essential for cancer cell biosynthesis and redox balance. researchgate.netnih.govnih.gov The inhibition of tumor-associated carbonic anhydrase IX (CA IX) by sulfonamide derivatives also represents a metabolic approach to cancer therapy. nih.govunifi.it

Furthermore, pyridine-based compounds have been designed to target tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net Other pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells, possibly through interaction with DNA or inhibition of DNA repair enzymes like PARP1. nih.gov

| Derivative Class | Target Pathway/Enzyme | Cellular Effect | Source |

| Pyrimidine-5-carbonitrile | EGFR | Inhibition (IC₅₀ = 8.29 nM) | rsc.org |

| Pyridopyrimidine | EGFR and CDK4/cyclin D1 | Dual Inhibition | tandfonline.com |

| Methyl 4-amino benzoates | Pentose Phosphate Pathway (G6PD, 6PGD) | Enzyme Inhibition | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine | Tubulin Polymerization | G2/M Phase Arrest, Apoptosis | researchgate.net |

| Pyridine-Thiazole Hybrids | DNA Integrity / PARP1 | Induction of Genetic Instability | nih.gov |

| Imidazo[1,2-a] pyridine | PI3K-Akt-mTOR Pathway | Dual Inhibition | researchgate.net |

This table is for illustrative purposes and includes data from derivatives of related scaffolds.

Role as Precursors in the Synthesis of Biologically Active Scaffolds

This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex and biologically active molecules. Its structure contains two key reactive sites: the formyl group and the methyl ester. The formyl group is particularly versatile, enabling reactions like Schiff base formation and condensations to construct larger heterocyclic systems.

The utility of such precursors is evident in the synthesis of diverse therapeutic agents. For example, the core structure can be elaborated through multi-step synthetic pathways. A common approach involves coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to connect the pyridine and benzoate moieties, followed by modification of the functional groups.

A practical application is the use of related methyl benzoate derivatives in the construction of larger bioactive scaffolds. For instance, methyl 2-aminobenzoate (B8764639) can be condensed with 4-hydroxycoumarin (B602359) to produce methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. This reaction creates a more complex molecule that merges the features of a benzoate with the well-known pharmacophore of coumarin, which itself has a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov Similarly, the title compound's pyridine-benzoate framework can be a starting point for creating fused heterocyclic systems, such as thienopyrimidines or pyridopyrimidines, which are explored for their own antimicrobial and anticancer activities. tandfonline.comresearchgate.nettandfonline.com This role as a synthetic precursor underscores the compound's importance in medicinal chemistry for generating novel molecular architectures for drug discovery.

Future Prospects and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of pyridine (B92270) derivatives, including the Sonogashira cross-coupling used for Methyl 4-(3-formylpyridin-2-yl)benzoate, often relies on methods that can be resource-intensive. nih.gov The development of greener synthetic routes is a paramount goal for future research, aiming to reduce environmental impact, improve safety, and lower costs. researchgate.net Key areas of exploration include the use of alternative energy sources and environmentally benign solvent systems.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Pyridine Derivatives

| Synthesis Parameter | Conventional Method (e.g., Traditional Sonogashira) | Emerging Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Mechanical energy (ball milling) |

| Reaction Time | Several hours | Minutes to less than an hour |

| Solvents | Often uses organic solvents | Solvent-free (ball milling) , Bio-based solvents (e.g., glycerol) nih.gov |

| Catalyst System | Homogeneous palladium catalysts nih.gov | Recyclable heterogeneous catalysts (e.g., MOFs, zeolites) numberanalytics.com |

| Yield | Generally high | Comparable or high (e.g., 85% with ball milling) |

| Sustainability | Lower (energy intensive, solvent waste) | Higher (reduced energy, waste, and hazardous materials) |

Integration into Material Science Research for Functional Polymers or Self-Assembled Systems

The unique structure of this compound, featuring a reactive formyl group and a rigid pyridine-benzene backbone, makes it an intriguing candidate for advanced material science applications. Pyridine derivatives are already known to be incorporated into functional polymers like polyvinyl pyridine. researchgate.net Future research is expected to focus on leveraging this compound as a monomer or key building block for creating novel functional polymers and self-assembled systems.

The formyl group can be readily converted into other functional groups, enabling polymerization or post-polymerization modification to create materials with tailored optical, electronic, or responsive properties. For instance, polymers incorporating this moiety could be investigated for applications in sensors, conductive materials, or as ligands in catalytic polymeric systems.

Furthermore, the principles of self-assembly, commonly seen with block copolymers that form micelles or vesicles, could be applied. nih.gov By designing block copolymers where one block is derived from or functionalized with this compound, researchers could create nano- or micro-structured materials. These self-assembled systems could find use in controlled-release applications or as templates for the synthesis of other nanomaterials. The intermolecular interactions, such as π-π stacking facilitated by the aromatic rings, could play a crucial role in directing the assembly of these complex architectures.

Advanced Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of complex molecules like this compound, a detailed understanding of the reaction kinetics, intermediates, and byproduct formation is essential. Advanced in situ monitoring techniques offer a window into the reaction as it happens, enabling real-time control and optimization. While specific studies on this compound are nascent, the application of established and emerging analytical methods represents a significant research frontier.